molecular formula C26H23F3N2OS B2608723 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532970-09-5

2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2608723
CAS No.: 532970-09-5
M. Wt: 468.54
InChI Key: BLSQPLJXSRKFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetic organic compound of significant interest in pharmacological and neuroscientific research. This benzamide derivative features a molecular architecture that includes an indole core, a sulfanyl linkage, and a trifluoromethylphenyl group, a combination often associated with potent bioactivity. Its structural similarity to other researched benzamide compounds, which have demonstrated notable effects on the central nervous system, suggests its potential utility as a valuable tool for probing neurological pathways and receptors . Researchers can employ this compound to investigate its mechanism of action, particularly its potential interaction with monoaminergic systems. Studies on analogous compounds have shown that such molecules can exhibit antidepressant-like effects by modulating the serotonergic system, specifically through interactions with 5-HT1A and 5-HT3 receptors . The presence of the trifluoromethyl group is a common pharmacophore in modern medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The precise synthesis, purification, and characterization of this reagent are critical for ensuring high purity and reproducible results in experimental settings. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. This product is intended for research purposes only by trained professionals in a controlled laboratory environment. It is strictly for in vitro studies and is not for diagnostic, therapeutic, or human use. Researchers are encouraged to consult the relevant safety data sheets (SDS) before use.

Properties

IUPAC Name

2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2OS/c1-18-7-2-3-10-21(18)25(32)30-13-14-31-16-24(22-11-4-5-12-23(22)31)33-17-19-8-6-9-20(15-19)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSQPLJXSRKFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including:

Biological Activity

The compound 2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H20_{20}F3_{3}N2_{2}S
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and its interactions with biological systems.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to This compound . For instance, derivatives containing the trifluoromethyl group have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-71.88 ± 0.11CDK2 inhibition
Compound BHCT1161.9Microtubule disassembly
Compound CB16-F102.12 ± 0.15Apoptosis induction

These findings suggest that the trifluoromethyl group enhances the anticancer efficacy of related compounds through various mechanisms, including apoptosis and cell cycle arrest.

The mechanisms through which This compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Microtubule Disruption : Some derivatives disrupt microtubule formation, which is crucial for mitosis, thereby inducing cancer cell death.

Case Studies

Recent research has highlighted specific case studies that showcase the biological activity of related compounds:

  • Study on Indole Derivatives : A study demonstrated that indole derivatives with a trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, with IC50_{50} values ranging from 0.71 µM to 4.2 µM depending on the specific structure and substituents present .
  • Synthesis and Evaluation : In another research effort, a series of compounds derived from indole and benzamide frameworks were synthesized and evaluated for their anticancer properties. The results indicated that modifications at the nitrogen and sulfur positions significantly influenced their biological activity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy as an anticancer agent. For instance, a study demonstrated that similar indole derivatives showed significant activity against various cancer cell lines, including breast and lung cancer cells.

CompoundCell LineIC50 (µM)Reference
Indole derivative AMCF-7 (breast cancer)5.2
Indole derivative BA549 (lung cancer)4.8
2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamideTBDTBDTBD

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Material Science

2.1 Polymer Development

The incorporation of trifluoromethyl groups in polymers can enhance properties such as thermal stability and chemical resistance. The compound can serve as a monomer or additive in polymer synthesis, potentially leading to materials with unique characteristics suitable for advanced applications.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent

Agrochemicals

3.1 Pesticide Formulation

Compounds containing trifluoromethyl groups are frequently used in pesticide formulations due to their efficacy against pests and pathogens while minimizing environmental impact. The compound may serve as an intermediate in synthesizing novel pesticides with enhanced activity profiles.

Case Studies

4.1 Synthesis and Evaluation

A notable study synthesized a series of benzamides similar to this compound and evaluated their biological activities. The results indicated that modifications to the indole structure significantly impacted the compounds' biological activities.

Chemical Reactions Analysis

Indole Core Formation

The indole ring is synthesized via Fischer indolization , a reaction between 4-nitrophenylhydrazine and a substituted γ-aminoketone under acidic conditions (e.g., HCl/EtOH at reflux) . This method ensures regioselectivity at the 3-position of the indole .

Benzamide Formation

The benzamide group is installed via amide coupling between 2-methylbenzoic acid and the ethylamine sidechain . This typically employs coupling agents like EDCl/HOBt or DCC in dichloromethane (DCM) at 0–25°C .

Example Reaction :

2-Methylbenzoyl chloride+H2N-CH2CH2-IndoleBenzamide product+HCl\text{2-Methylbenzoyl chloride} + \text{H}_2\text{N-CH}_2\text{CH}_2\text{-Indole} \rightarrow \text{Benzamide product} + \text{HCl}

Yield : ~70–85% .

Electrophilic Substitution on Indole

The indole’s 2-position is susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. Documented reactions include:

Reaction Type Reagents Conditions Product Reference
Nitration HNO₃/H₂SO₄0°C, 2 hrs2-Nitroindole derivative
Halogenation Br₂/FeBr₃DCM, 25°C, 1 hr2-Bromoindole derivative

Sulfanyl Oxidation

The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions:

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)AcOH, 25°C, 6 hrsSulfoxide>90%
mCPBADCM, 0°C, 2 hrsSulfone~85%

This reactivity is critical for modulating biological activity, as sulfones often exhibit enhanced metabolic stability .

Amide Hydrolysis

The benzamide group is hydrolyzed under acidic or basic conditions , yielding 2-methylbenzoic acid and the corresponding amine:

Benzamide+H2OHCl or NaOH2-Methylbenzoic acid+Amine\text{Benzamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl or NaOH}} \text{2-Methylbenzoic acid} + \text{Amine}

Conditions :

  • Acidic : 6M HCl, reflux, 12–24 hrs .

  • Basic : NaOH (aq.), 100°C, 8 hrs .

Trifluoromethyl Group Stability

The -CF₃ group is highly stable under most reaction conditions but influences electronic effects, deactivating the adjacent phenyl ring toward EAS . No direct reactions involving -CF₃ are reported, but its presence enhances lipophilicity and metabolic resistance .

Metabolic Reactions

Based on structural analogs (e.g., ambroxol ), potential metabolic pathways include:

  • Oxidative dealkylation of the ethylamine sidechain (CYP3A4).

  • Glucuronidation of the indole nitrogen.

  • Sulfoxidation of the thioether bridge (CYP2C9).

Degradation Pathways

Stability studies suggest susceptibility to:

  • Photodegradation : UV light induces cleavage of the sulfanyl bridge.

  • Hydrolytic degradation : Accelerated in alkaline conditions (pH > 9) .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfanyl Group

a) BB05140 (532970-24-4)
  • Structure : 2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide .
  • Key Difference : The sulfanyl group is modified with a carbamoylmethyl spacer instead of a benzyl group.
b) DF3 (RCSB PDB)
  • Structure: N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide .
  • Key Difference : The sulfanyl group is part of a benzodioxin-containing side chain .
  • Implications : The benzodioxin moiety may improve solubility and modulate selectivity for central nervous system targets due to its planar aromatic system.

Core Heterocycle Modifications

a) N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide ()
  • Structure : Replaces the indole core with a thiazole ring .
b) 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Structure : Substitutes the sulfanyl group with a sulfonyl group and adds a 3-fluorophenylmethyl substituent.
  • Implications : The sulfonyl group increases polarity and may enhance stability against oxidative metabolism, while the fluorine atom introduces steric and electronic effects .

Comparative Data Table

Compound Name/ID Core Structure Key Substituent(s) Potential Applications Reference
Target Compound Indole-Benzamide 3-(Trifluoromethyl)benzylsulfanyl Anti-inflammatory, Oncology
BB05140 (532970-24-4) Indole-Benzamide Carbamoylmethylsulfanyl Targeted therapy
DF3 (RCSB PDB) Indole-Benzamide Benzodioxin-linked sulfanyl CNS disorders
N-[2-[[3-chloro-5-(trifluoromethyl)... Thiazole-Benzamide Thiazole core, methylthio Antiviral
Compound 31 () Indole-Sulfonamide 4-Chlorobenzoyl, sulfonamide COX inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the indole-sulfanyl-benzamide scaffold in this compound?

  • Methodological Answer : The synthesis of indole-containing compounds often involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce substituents. For the sulfanyl group, thiol-ene "click" chemistry under mild conditions (e.g., using AIBN as a radical initiator) can efficiently link the 3-(trifluoromethyl)benzylthiol moiety to the indole ring. Structural confirmation requires NMR (¹H/¹³C), HRMS, and X-ray crystallography for unambiguous assignment of regiochemistry .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve ambiguities in the compound’s regiochemistry?

  • Methodological Answer : ¹H NMR can distinguish between indole C3 vs. C2 substitution by analyzing coupling patterns and nuclear Overhauser effect (NOE) correlations. For example, NOESY experiments can confirm proximity between the sulfanyl-linked benzyl group and indole protons. FTIR validates the presence of amide (C=O stretch at ~1650 cm⁻¹) and sulfanyl (C-S stretch at ~650 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Dose-response curves (IC₅₀/EC₅₀) should be generated with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can molecular docking and MD simulations elucidate the compound’s interaction with a target protein (e.g., kinase or GPCR)?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Key parameters: grid box centered on the active site, Lamarckian genetic algorithm.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD, RMSF, and hydrogen-bond occupancy.
  • Validation : Compare with experimental SAR data (e.g., IC₅₀ shifts upon trifluoromethyl group modification) .

Q. What experimental discrepancies arise in measuring the compound’s solubility and bioavailability, and how can they be resolved?

  • Methodological Answer :

  • Issue : Poor aqueous solubility (logP >3) may skew in vitro vs. in vivo results.
  • Resolution :
  • Use co-solvents (DMSO ≤0.1%) or lipid-based formulations.
  • Apply biorelevant media (FaSSIF/FeSSIF) for dissolution testing.
  • Perform pharmacokinetic studies (rodent models) with LC-MS/MS quantification to measure Cₘₐₓ and AUC .

Q. How to design a SAR study to optimize the trifluoromethylphenyl-sulfanyl moiety for enhanced target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Replace trifluoromethyl with -CF₂H, -OCF₃, or halogens. Vary substituent positions (meta vs. para).
  • Testing : Profile analogs against related targets (e.g., kinase panel) to identify selectivity drivers.
  • Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity. Publish results in a table:
AnalogSubstituentIC₅₀ (Target A, nM)IC₅₀ (Off-target B, nM)
Parent-CF₃12 ± 1.5450 ± 30
1-CF₂H18 ± 2.1620 ± 45
2-Cl8 ± 0.9380 ± 25
  • Conclusion : -Cl substitution improves potency but reduces selectivity .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s CYP450 inhibition: How to validate and reconcile results?

  • Methodological Answer :

  • Assay Variability : Check if studies used recombinant CYP isoforms (e.g., CYP3A4) vs. liver microsomes.
  • Inhibitor Controls : Include ketoconazole (CYP3A4 inhibitor) for benchmarking.
  • Mechanistic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Publish raw data (e.g., % inhibition at 1 μM and 10 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.